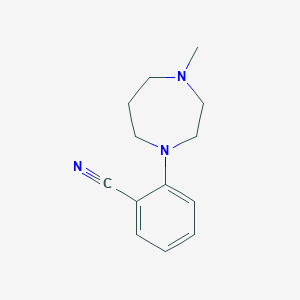
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Overview
Description
“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H17N3 . It is also known by its synonyms “2-(4-methyl-1,4-diazepan-1-yl)benzonitrile” and "2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile" .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” can be represented by the SMILES stringNCCN(CCC1)CCN1C . The InChI key for this compound is DDYKTHJBSBIWNR-UHFFFAOYSA-N .
Scientific Research Applications
Summary of the Application
“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is used in the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination . Chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .
Methods of Application or Experimental Procedures
The process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was measured . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
Results or Outcomes
The double mutant exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme . Furthermore, Y194F/D232H and IR25 were applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLOVRBRYDGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632628 | |
| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
CAS RN |
204078-93-3 | |
| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

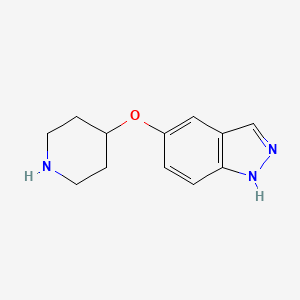
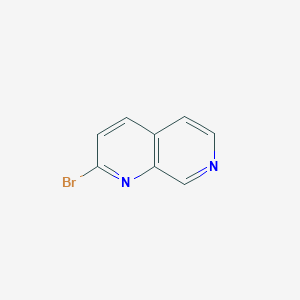
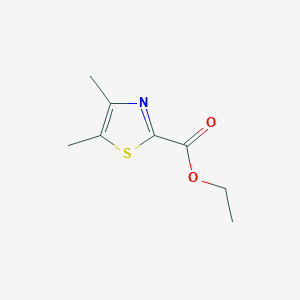

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
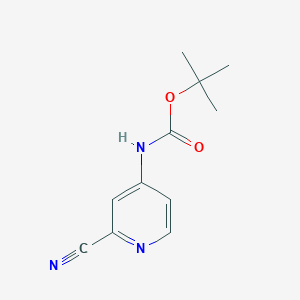
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)
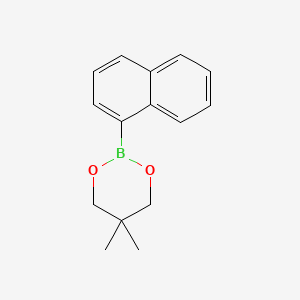
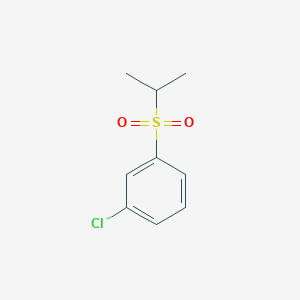
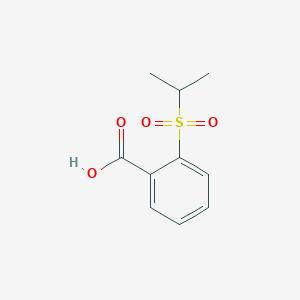
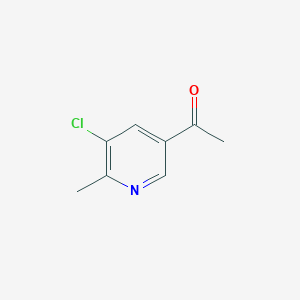
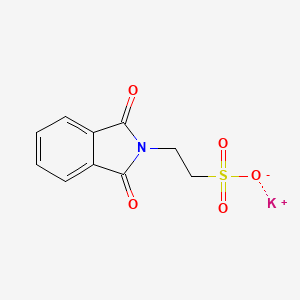
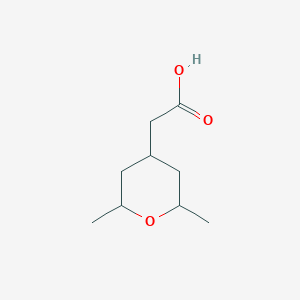
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)